(R)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one
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Overview
Description
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 2-(2-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the development of chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The enantiomer of the compound, differing in the configuration of the chiral center.
4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis reactions. Its ability to induce chirality in target molecules makes it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[2-(2-nitrophenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-14-8-4-5-9-16(14)20(23)24)19-15(12-25-18(19)22)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2/t15-/m1/s1 |
InChI Key |
DNWQYFIDXMYLMI-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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